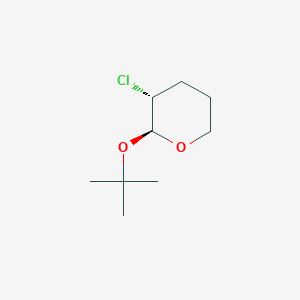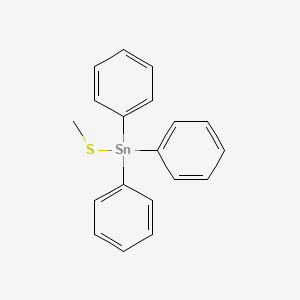
(Methylsulfanyl)(triphenyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Methylsulfanyl)(triphenyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to three phenyl groups and one methylsulfanyl group. Organotin compounds are widely used in organic synthesis due to their versatility and reactivity. This compound, in particular, is notable for its applications in various chemical reactions and its role in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (Methylsulfanyl)(triphenyl)stannane can be synthesized through several methods. One common approach involves the reaction of triphenyltin chloride with methylsulfanyl lithium. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the organotin compound. The general reaction is as follows:
Ph3SnCl+CH3SLi→Ph3SnSCH3+LiCl
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity of the product. The reaction is typically carried out in inert atmospheres to prevent oxidation and contamination.
Analyse Chemischer Reaktionen
Types of Reactions: (Methylsulfanyl)(triphenyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the stannane to its corresponding hydride.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Tin hydrides.
Substitution: Various substituted organotin compounds.
Wissenschaftliche Forschungsanwendungen
(Methylsulfanyl)(triphenyl)stannane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (Methylsulfanyl)(triphenyl)stannane in chemical reactions typically involves the formation of a tin-carbon bond, which can then participate in further reactions. In the Stille coupling reaction, for example, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
Triphenyltin chloride: Similar structure but lacks the methylsulfanyl group.
Tributyltin hydride: Another organotin compound used in radical reactions.
Trimethylstannane: Contains three methyl groups instead of phenyl groups.
Uniqueness: (Methylsulfanyl)(triphenyl)stannane is unique due to the presence of the methylsulfanyl group, which imparts distinct reactivity and properties compared to other organotin compounds. This makes it particularly useful in specific synthetic applications and research contexts .
Eigenschaften
CAS-Nummer |
57879-96-6 |
|---|---|
Molekularformel |
C19H18SSn |
Molekulargewicht |
397.1 g/mol |
IUPAC-Name |
methylsulfanyl(triphenyl)stannane |
InChI |
InChI=1S/3C6H5.CH4S.Sn/c3*1-2-4-6-5-3-1;1-2;/h3*1-5H;2H,1H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
BPXHOQLOLGNPBR-UHFFFAOYSA-M |
Kanonische SMILES |
CS[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


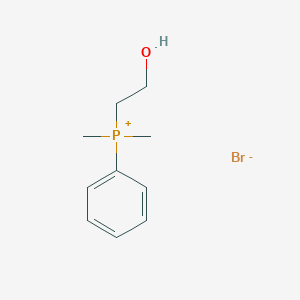
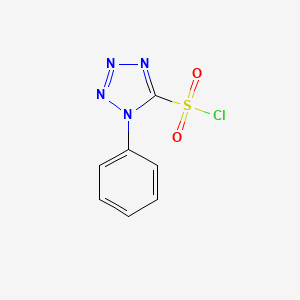
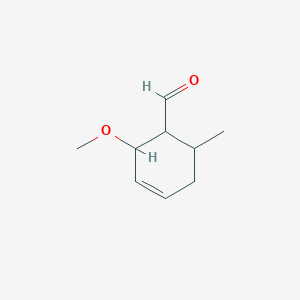

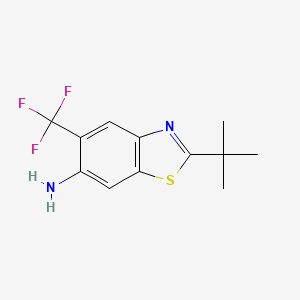
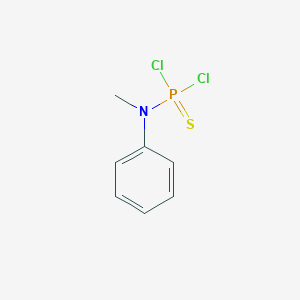
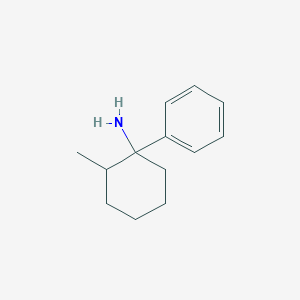
![2-[(2-Cyanoethyl)(phenyl)amino]ethyl butylcarbamate](/img/structure/B14608336.png)
![11H-Pyrido[2,1-b]quinazolin-11-one, 3-chloro-6,7,8,9-tetrahydro-](/img/structure/B14608341.png)
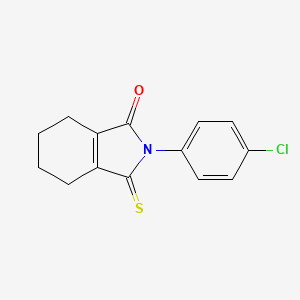
![1-[(2-Chlorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol](/img/structure/B14608355.png)
![1-[(5Z,8Z,10Z)-1,4-Diphenyl-7H-pyridazino[4,5-d]azonin-7-yl]ethan-1-one](/img/structure/B14608361.png)

